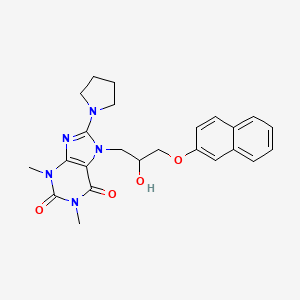![molecular formula C10H8BrLiN2O2 B2358994 Lithium;8-Brom-3-ethylimidazo[1,2-a]pyridin-2-carboxylat CAS No. 2411227-70-6](/img/structure/B2358994.png)
Lithium;8-Brom-3-ethylimidazo[1,2-a]pyridin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of a bromine atom at the 8th position and an ethyl group at the 3rd position further defines its unique structure.
Wissenschaftliche Forschungsanwendungen
Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent.
Material Science: Due to its unique structural properties, this compound is also investigated for its potential use in material science applications.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary targets of Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . .
Biochemical Pathways
The compound is a derivative of imidazo[1,2-a]pyridines , which are known to be involved in various biochemical pathways due to their versatile chemical structure.
Result of Action
Vorbereitungsmethoden
The synthesis of imidazo[1,2-a]pyridines, including Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various synthetic routes. One common method involves the condensation of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol, leading to the formation of ethylimidazo[1,2-a]pyridine-2-carboxylate . This intermediate can then be further functionalized to introduce the bromine and ethyl groups at the desired positions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The imidazo[1,2-a]pyridine scaffold can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Substituted Imidazo[1,2-a]pyridines: These compounds have shown potential as anticancer agents and enzyme inhibitors.
Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives: These derivatives have been evaluated for their cytotoxic activity against cancer cell lines.
The uniqueness of Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2.Li/c1-2-7-8(10(14)15)12-9-6(11)4-3-5-13(7)9;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIBXZQDJKKBA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=C(N=C2N1C=CC=C2Br)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrLiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-dimethyl-1-octyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2358916.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358919.png)




![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)


